2-(DI-Tert-butylphosphino)-1-phenylindole
Overview
Description
2-(DI-Tert-butylphosphino)-1-phenylindole is an organophosphorus compound that features a phosphine ligand attached to an indole ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis. The presence of the phosphine group enhances its reactivity and makes it a valuable ligand in transition metal-catalyzed reactions.
Scientific Research Applications
2-(DI-Tert-butylphosphino)-1-phenylindole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and materials, including polymers and advanced materials.
Safety and Hazards
Mechanism of Action
Target of Action
2-(DI-Tert-butylphosphino)-1-phenylindole is an organic phosphine ligand . It primarily targets transition metals, forming coordination complexes . These complexes play a crucial role in various catalytic reactions .
Mode of Action
The compound interacts with its targets (transition metals) through coordination, where the phosphorus atom in the phosphine group forms a coordinate bond with the metal . This interaction results in the formation of a metal-ligand complex, which can facilitate various chemical transformations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of various organic transformations. By forming complexes with transition metals, it can catalyze several types of coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and activity might be compromised in the presence of oxygen. Moreover, it is soluble in strong polar organic solvents , which could impact its distribution and availability in different environments.
Biochemical Analysis
Biochemical Properties
2-(DI-Tert-butylphosphino)-1-phenylindole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of phosphine groups. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and efficiency of these reactions. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions, where it interacts with palladium complexes to enhance reaction rates and yields .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through its phosphine group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound has been shown to inhibit certain proteases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert conditions but can degrade when exposed to air or moisture. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and degradative pathways. For instance, it has been shown to affect the levels of certain metabolites by altering the activity of enzymes involved in their synthesis or breakdown .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be actively transported into cells via specific transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it can be targeted to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(DI-Tert-butylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with di-tert-butylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common method involves the use of a palladium catalyst to facilitate the coupling reaction between the indole and the phosphine ligand.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be employed in the presence of a suitable catalyst.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted indole derivatives.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
- 2-(DI-Tert-butylphosphino)biphenyl
- 2-(DI-Tert-butylphosphino)-2’,4’,6’-triisopropylbiphenyl
- 2-(DI-Tert-butylphosphino)-1,1’-biphenyl
Uniqueness: 2-(DI-Tert-butylphosphino)-1-phenylindole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Properties
IUPAC Name |
ditert-butyl-(1-phenylindol-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZRDZCQFYUOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457771 | |
Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740815-37-6 | |
Record name | 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740815-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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